molecular formula C8H16ClNO2 B1473562 2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride CAS No. 1365836-77-6

2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride

Cat. No.: B1473562
CAS No.: 1365836-77-6
M. Wt: 193.67 g/mol
InChI Key: WOYNDDYMHRBIQJ-UHFFFAOYSA-N
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Description

2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride ( 1365836-77-6) is a chemical building block of interest in medicinal chemistry and organic synthesis. With a molecular formula of C8H16ClNO2 and a molecular weight of 193.67 g/mol , this compound serves as a versatile synthon. Its structure, featuring both a pyrrolidine ring and a carboxylic acid group, makes it a valuable intermediate for constructing more complex molecules. The related methyl ester derivative (CAS# 4151-03-5) offers additional synthetic flexibility . Compounds based on the 2-methylpyrrolidine scaffold have demonstrated utility as key starting materials in various pharmaceutical processes. For instance, 2-methylpyrrolidine is a known intermediate in the preparation of H3 receptor ligands, which are investigated for potential therapeutic applications in cognitive disorders and obesity . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet (SDS) before use.

Properties

IUPAC Name

2-methyl-3-pyrrolidin-1-ylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-7(8(10)11)6-9-4-2-3-5-9;/h7H,2-6H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYNDDYMHRBIQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride, a compound with significant potential in pharmacology, has garnered attention for its biological activities, particularly in the context of medicinal chemistry. This article reviews its biochemical properties, cellular effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₇H₁₄ClN
  • Molecular Weight : 161.64 g/mol
  • CAS Number : 1365836-77-6

The compound exhibits various biochemical properties that make it a candidate for therapeutic applications. It has been noted for its ability to interact with multiple enzymes and receptors, influencing various signaling pathways.

1. Enzyme Interaction

This compound has been shown to inhibit specific kinases. Kinases are critical in transferring phosphate groups to proteins, thus modulating cellular functions such as proliferation and apoptosis.

2. Cellular Effects

Research indicates that this compound can significantly affect cell viability and function:

  • Cytotoxicity : It demonstrates cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231), with IC₅₀ values ranging from 0.75 to 4.15 μM.
  • Apoptosis Induction : The compound promotes apoptosis through the activation of caspases and modulation of proteins like p53 and Bax, which are crucial in the apoptotic pathway.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

1. Kinase Inhibition

The compound inhibits cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells.

2. Signal Transduction Modulation

By affecting various signaling pathways, this compound can regulate processes such as:

  • Cell proliferation
  • Apoptosis
  • Cellular metabolism

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Study 1: Anticancer Activity

A study demonstrated that this compound effectively inhibits the growth of breast cancer cells. The mechanism involved caspase activation and modulation of apoptotic protein expression.

Study 2: Opioid Receptor Interaction

Research on analogs derived from this compound showed that modifications could lead to potent opioid receptor antagonists. For instance, a related compound exhibited high μ-opioid receptor antagonist activity with a Kₑ value of 1.24 ± 0.23 nM, indicating potential therapeutic applications in pain management .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC₅₀ Values
This compoundStructureAnticancer0.75–4.15 μM
(2S)-Mdcp-c[D-Cys-Gly-Phe(pNO₂)-D-Cys]NH₂Structureμ-opioid antagonistKₑ μ = 1.24 ± 0.23 nM

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Key structural analogs include:

2-Methyl-3-(piperidin-1-yl)propanoic Acid Hydrochloride (CAS: 24007-12-3): Replaces pyrrolidine with a six-membered piperidine ring.

3-Amino-2,2-dimethylpropanoic Acid Hydrochloride (CAS: 2843-19-8): Features a dimethyl group at the α-position and an amino group at the β-carbon.

2-Methyl-3-(pyridin-3-yl)propanoic Acid Hydrochloride (CAS: 1956309-53-7): Substitutes pyrrolidine with a pyridine ring.

Table 1: Comparative Data

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Availability (Suppliers)
2-Methyl-3-(1-pyrrolidinyl)propanoic acid HCl 1365836-77-6 C9H18ClNO2 207.70 g/mol Pyrrolidine, α-methyl 3
2-Methyl-3-(piperidin-1-yl)propanoic acid HCl 24007-12-3 C10H20ClNO2 221.72 g/mol Piperidine, α-methyl 3
3-Amino-2,2-dimethylpropanoic acid HCl 2843-19-8 C5H12ClNO2 153.61 g/mol α-dimethyl, β-amino 3
2-Methyl-3-(pyridin-3-yl)propanoic acid HCl 1956309-53-7 C10H12ClNO2 213.66 g/mol Pyridine, α-methyl Not specified

Functional Differences and Implications

  • Pyrrolidine vs. Piperidine :
    The five-membered pyrrolidine ring in the target compound confers greater ring strain and a smaller hydrophobic surface compared to piperidine. This may enhance binding specificity in biological targets (e.g., ion channels or enzymes) due to conformational rigidity . Piperidine analogs, however, might exhibit improved metabolic stability due to reduced ring strain .

  • Amino vs. Heterocyclic Substituents: The 3-amino-2,2-dimethylpropanoic acid derivative lacks a heterocycle but includes a primary amine.
  • Pyridine vs. Pyrrolidine : Pyridine introduces aromaticity and a basic nitrogen, altering electronic properties. The pyridine analog (CAS: 1956309-53-7) has a similarity score of 0.91 to the target compound, suggesting comparable steric bulk but distinct hydrogen-bonding and π-π stacking capabilities .

Preparation Methods

Hydrogenation of 2-Methylpyrroline

A widely reported method involves the catalytic hydrogenation of 2-methylpyrroline to yield 2-methylpyrrolidine, which is subsequently converted to the hydrochloride salt:

  • Catalysts: Platinum catalysts such as platinum (IV) oxide or 5% platinum on carbon (Pt-C) are preferred for their efficiency and selectivity.
  • Solvents: Alcohol mixtures, particularly ethanol and methanol in a 2:1 to 3:1 volume ratio, provide an optimal medium for hydrogenation.
  • Conditions: The reaction is conducted under a nitrogen atmosphere at temperatures ranging from 100 °C to 160 °C for 10 to 48 hours.
  • Advantages: This method allows the hydrogenation product to remain in the reaction mixture without isolation before salt formation, simplifying the process and reducing waste.

Conversion to Hydrochloride Salt

  • After hydrogenation, the free base is treated with dry hydrogen chloride gas in anhydrous ethanol.
  • The reaction mixture is refluxed for several hours (e.g., 5 hours), cooled, and subjected to additional HCl gas treatment to ensure complete salt formation.
  • The hydrochloride salt precipitates upon cooling and can be collected by filtration.

Alternative Reduction and Functionalization Techniques

Reduction Using Borane Complexes

  • Borane-tetrahydrofuran (BH3-THF) complexes have been used to reduce intermediates such as 6-bromo-2-naphthoate to corresponding alcohols, which can be further functionalized to yield related pyrrolidine derivatives.
  • This approach is useful in multi-step syntheses where the pyrrolidine moiety is introduced or modified.

Use of Organometallic Coupling Reactions

  • Palladium-mediated coupling reactions with organozinc reagents have been employed to construct complex intermediates that include the 2-methyl-3-(1-pyrrolidinyl)propanoic acid framework.
  • These methods enable the introduction of aromatic or other substituents, expanding the compound’s chemical diversity.

Purification and Crystallization

  • The hydrochloride salt is typically purified by crystallization from ethanol or ethanol/ethyl acetate mixtures.
  • Organic solutions are washed with brine (e.g., 25% NaCl) to remove impurities and dried over anhydrous agents before concentration.
  • Crystallization conditions, such as temperature control and solvent choice, are critical for obtaining high purity and yield.

Summary of Key Preparation Parameters

Step Conditions/Details Notes
Hydrogenation catalyst 5% Pt-C or PtO2 Platinum catalysts preferred for selectivity
Solvent Ethanol/methanol mixture (2:1 to 3:1 v/v) Facilitates hydrogenation
Reaction atmosphere Nitrogen Prevents oxidation
Temperature 100–160 °C Reaction time: 10–48 hours
Salt formation Dry HCl gas in anhydrous ethanol Reflux for 5 hours, repeated HCl treatment
Purification Crystallization from ethanol or ethyl acetate Washing with brine, drying, and concentration

Research Findings and Comparative Analysis

  • The patent WO2008137087A1 outlines a scalable, safe, and cost-effective process emphasizing direct salt formation post-hydrogenation without isolation of the free base, improving efficiency and reducing waste compared to earlier methods.
  • Experimental data from organic synthesis literature demonstrate that the use of platinum catalysts and alcohol solvent mixtures enhances hydrogenation rates and yields.
  • Alternative synthetic approaches involving organometallic coupling and borane reductions provide routes to structurally related compounds but are more complex and less direct for the target hydrochloride salt.
  • The hydrochloride salt formation via HCl gas treatment in ethanol is a robust and reproducible method, yielding crystalline products suitable for pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-3-(1-pyrrolidinyl)propanoic acid hydrochloride?

  • Methodological Answer : Synthesis typically involves sequential alkylation and hydrolysis. For example, analogous compounds (e.g., methyl 2-amino-3-(pyrrolidin-1-yl)propanoate dihydrochloride) are synthesized via nucleophilic substitution of pyrrolidine with a halogenated propanoic ester, followed by acid hydrolysis to yield the carboxylic acid. The hydrochloride salt is formed by reacting the free base with HCl in a polar solvent (e.g., ethanol/water mixture). Purification via recrystallization or column chromatography ensures high purity .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer : Use personal protective equipment (PPE: gloves, lab coat, goggles) and work in a fume hood to avoid inhalation. Store in a tightly sealed, light-resistant container at 2–8°C. Hygroscopic properties necessitate desiccants in storage environments. Refer to safety protocols for similar pyrrolidine derivatives, which recommend avoiding moisture and high temperatures to prevent decomposition .

Q. What are the key physicochemical properties to characterize during synthesis?

  • Methodological Answer : Prioritize melting point, solubility in aqueous/organic solvents, and spectral data (¹H/¹³C NMR, IR, LC-MS). For instance, solubility testing should include pH-dependent studies (e.g., in buffers ranging from pH 2–10) to identify optimal conditions for biological assays. Note that partition coefficient (logP) and pKa values are critical for pharmacokinetic modeling .

Advanced Research Questions

Q. What analytical methods are suitable for quantifying this compound and its impurities?

  • Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 column, mobile phase: acetonitrile/0.1% trifluoroacetic acid) is effective. Adjust pH to 3.0–4.0 to enhance peak resolution. Validate the method per ICH guidelines for linearity (R² ≥ 0.998), precision (%RSD < 2%), and LOD/LOQ. Impurity profiling can leverage LC-MS for structural elucidation .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability)?

  • Methodological Answer : Discrepancies often arise from differing experimental conditions (e.g., solvent polarity, temperature). Replicate measurements under standardized protocols (e.g., OECD 105 for water solubility). For stability, conduct accelerated degradation studies (40°C/75% RH for 6 months) and compare with literature. Cross-validate findings using orthogonal techniques like DSC for thermal stability .

Q. What pharmacological models are appropriate for studying this compound’s bioactivity?

  • Methodological Answer : Use in vitro models (e.g., receptor-binding assays for GABA or NMDA targets due to structural similarity to pyrrolidine derivatives) followed by rodent neurobehavioral studies. Dose-response curves (0.1–100 µM) and toxicity screening (LD50 in zebrafish/mice) are critical. For mechanistic insights, employ siRNA knockdown or CRISPR-edited cell lines .

Q. What strategies optimize the yield and purity during scale-up synthesis?

  • Methodological Answer : Optimize stoichiometry (e.g., 1.2 equivalents of pyrrolidine to minimize side reactions) and use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for efficient alkylation. Post-synthesis, employ fractional crystallization (ethanol/ether) or preparative HPLC. Monitor intermediates via TLC to halt reactions at optimal conversion (~95%) .

Data Contradiction and Validation

Q. How should conflicting data on metabolic stability be resolved?

  • Methodological Answer : Compare metabolic half-life (t½) across species (e.g., human vs. rat liver microsomes) and validate using isoform-specific CYP450 inhibitors. Cross-reference with in silico predictions (e.g., SwissADME) to identify plausible metabolic pathways. Discrepancies may arise from enzyme activity variability; use pooled microsomes to mitigate individual differences .

Safety and Compliance

Q. What are the regulatory considerations for preclinical testing?

  • Methodological Answer : Follow OECD 423 (acute oral toxicity) and ICH S7A (safety pharmacology) guidelines. Include genotoxicity assays (Ames test, micronucleus) and ensure compliance with Good Laboratory Practice (GLP). Document impurity profiles per ICH Q3A/B thresholds (e.g., ≤0.15% for unidentified impurities) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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